5-Chlorothiophene-3-carbonitrile
Overview
Description
5-Chlorothiophene-3-carbonitrile is a chemical compound with the CAS Number: 1108712-56-6 . It has a molecular weight of 143.6 and its IUPAC name is 5-chloro-3-thiophenecarbonitrile .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H2ClNS/c6-5-1-4(2-7)3-8-5/h1,3H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, the Gewald reaction is a typical method for synthesizing aminothiophene derivatives .Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Chemical Reactions and Synthesis
5-Chlorothiophene-3-carbonitrile has been used in various chemical reactions and syntheses. For instance, it participates in 1,3-dipolar cycloaddition reactions, forming compounds like Δ2-isoxazolines and isoxazoles when reacted with dipolarophiles (Iwakura, Uno, Shiraishi, & Hongu, 1968). Moreover, it is involved in photochemical arylations, contributing to the synthesis of derivatives like 5-arylthiophene-2-carboxylic esters (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).
Material Science and Electrochemistry
In material science, derivatives of this compound are synthesized for their potential in electrochromic applications. For instance, its derivatives have been used to create polymers and copolymers with distinct electrochromic properties, suitable for electronic devices like electrochromic displays (ECDs) (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Organic Chemistry and Drug Development
In the realm of organic chemistry and drug development, this compound is used as a precursor or intermediate in synthesizing various compounds. For instance, it has been utilized in the synthesis of compounds like 5,6-Dihydro[1]benzothieno[3′,2′:2,3]thiepino[4,5-d]pyrimidine, which have been evaluated for in vitro inhibitory activity on the formation of pentosidine, a marker of advanced glycation end products (Okuda, Itsuji, Hirota, & Sasaki, 2014).
Photovoltaic Research
In photovoltaic research, derivatives of this compound have been designed for use in solar cells. They are incorporated into small molecules that exhibit enhanced intramolecular charge transfer and reduced band gap, thus improving the efficiency of photovoltaic devices (Gupta, Ali, Gao, Singh, Bilić, Watkins, Bach, & Evans, 2015).
Spectroscopy and Solid-State Chemistry
This compound is also significant in spectroscopy and solid-state chemistry. For example, it has been involved in studies using solid-state NMR to analyze conformational polymorphism in pharmaceutical solids, which is crucial for understanding the molecular structure of pharmaceutical compounds (Smith, MacNamara, Raftery, Borchardt, & Byrn, 1998).
Safety and Hazards
5-Chlorothiophene-3-carbonitrile is classified as a hazardous chemical. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Mode of Action
Like other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Properties
IUPAC Name |
5-chlorothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-5-1-4(2-7)3-8-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRLEJFPILYFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725550 | |
Record name | 5-Chlorothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108712-56-6 | |
Record name | 5-Chlorothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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